molecular formula C20H19NO8 B11152591 N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

Cat. No.: B11152591
M. Wt: 401.4 g/mol
InChI Key: FZTWZLSYBQQRDP-UHFFFAOYSA-N
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Description

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a complex organic compound characterized by its unique furochromen structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multi-step organic reactions

    Preparation of Furochromen Core: The synthesis begins with the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring.

    Introduction of Propanoyl Group: The propanoyl group is introduced through an acylation reaction, often using propanoyl chloride in the presence of a base like pyridine.

    Attachment of Glycine Moiety: The final step involves the coupling of the glycine moiety to the carboxymethyl group, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxymethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]alanine
  • N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]valine

Uniqueness

N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is unique due to its specific furochromen structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C20H19NO8

Molecular Weight

401.4 g/mol

IUPAC Name

2-[carboxymethyl-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C20H19NO8/c1-10-9-28-15-6-16-14(5-13(10)15)11(2)12(20(27)29-16)3-4-17(22)21(7-18(23)24)8-19(25)26/h5-6,9H,3-4,7-8H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

FZTWZLSYBQQRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(CC(=O)O)CC(=O)O)C

Origin of Product

United States

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